molecular formula C9H20N2O3S B13923507 2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol

2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol

Cat. No.: B13923507
M. Wt: 236.33 g/mol
InChI Key: ZBQJIOVNCCVRIB-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol This compound features a piperazine ring substituted with an ethylsulfonyl group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with propanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H20N2O3S

Molecular Weight

236.33 g/mol

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C9H20N2O3S/c1-3-15(13,14)11-6-4-10(5-7-11)9(2)8-12/h9,12H,3-8H2,1-2H3

InChI Key

ZBQJIOVNCCVRIB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(C)CO

Origin of Product

United States

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